(2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
Description
(2E,4E)-2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is a conjugated dienenitrile derivative featuring a benzenesulfonyl group at the 2-position and a phenyl substituent at the 5-position. Its structure is characterized by two trans-configured double bonds (E-geometry at C2 and C4), which contribute to its planar conformation and electronic delocalization. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex heterocycles and functionalized polyenes . Its reactivity is influenced by the electron-withdrawing sulfonyl group and the nitrile moiety, enabling participation in cycloadditions, nucleophilic substitutions, and cross-coupling reactions .
Properties
IUPAC Name |
(2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c18-14-17(13-7-10-15-8-3-1-4-9-15)21(19,20)16-11-5-2-6-12-16/h1-13H/b10-7+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWRDPLMNQNIH-UVZCHINQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is a member of the penta-2,4-diene family characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C16H15N1O2S
- Molecular Weight: 283.36 g/mol
- Canonical SMILES: C1=CC=C(C=C1)C=C(C=C(C#N)C(=O)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Antioxidant Properties:
- Antimicrobial Effects:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced lipid accumulation in hepatocytes | |
| Antioxidant Activity | Decreased oxidative stress markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Lipid Metabolism
In a study examining the effects on lipid metabolism, this compound was found to significantly reduce triglyceride levels in liver cells. The mechanism was linked to the downregulation of lipogenic enzymes and the upregulation of fatty acid oxidation pathways .
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results showed that it effectively scavenged free radicals and reduced lipid peroxidation, indicating its potential use in preventing oxidative damage in cells .
Case Study 3: Antimicrobial Properties
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell membranes .
Scientific Research Applications
Organic Synthesis
(2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:
- Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation : Converts to corresponding aldehydes or carboxylic acids.
- Reduction : Yields alcohols using reducing agents like lithium aluminum hydride.
- Substitution : The phenyl group can participate in electrophilic aromatic substitutions.
Medicinal Chemistry
Research indicates potential medicinal applications due to its biological activity:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against resistant strains of bacteria .
- Anti-inflammatory Activity : The compound's structural features suggest it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
Agricultural Research
Recent studies have explored the use of this compound in agriculture:
- Inhibition of Root Gravitropism : Research published in Phytochemistry indicates that derivatives of this compound can inhibit root gravitropism in plants, which could lead to applications in crop management and growth regulation .
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study involved synthesizing this compound via a multi-step reaction involving starting materials such as phenylacetic acid and benzenesulfonyl chloride. The synthesized compound was evaluated for its antimicrobial properties against several bacterial strains. Results indicated significant activity compared to standard antibiotics .
Case Study 2: Agricultural Application
In another study focused on agricultural applications, researchers applied derivatives of this compound to assess their effects on root development in crops. The findings suggested that certain modifications could enhance the inhibitory effects on root gravitropism, potentially leading to improved crop yields under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonyl-substituted dienenitriles. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Reactivity and Functional Differences
- Electrophilicity: The nitrile group in the target compound enhances electrophilicity at the α,β-unsaturated positions compared to ester analogs (e.g., ethyl penta-2,4-dienoate derivatives) .
- Stereochemical Stability: The (2E,4E) configuration ensures minimal steric hindrance, unlike (2Z,4E) isomers, which exhibit torsional strain due to nonplanar geometry .
Spectral and Analytical Data
- IR Spectroscopy : The nitrile stretch appears at ~2210 cm⁻¹, while sulfonyl S=O vibrations are observed at ~1359 cm⁻¹ and ~1165 cm⁻¹ .
- NMR : The conjugated diene system produces distinct coupling patterns in ¹H NMR (J = 10–16 Hz for trans double bonds) .
- Crystallography : Similar compounds (e.g., ethyl sulfonyl derivatives) exhibit C–H···O interactions in crystal lattices, stabilizing planar conformations .
Preparation Methods
Reaction Setup and Conditions
Reagents :
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Conjugated enyne (e.g., 5-phenylpenta-1,3-dien-4-yne)
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Benzenesulfonyl chloride
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Trimethylsilyl cyanide (TMSCN)
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Catalyst: Cu(MeCN)₄PF₆
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Ligand: 2,2'-Bipyridine
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Solvent: 1,2-Dichloroethane (DCE)
Procedure :
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A sealed reactor is charged with benzenesulfonyl chloride (1.5 equiv), DCE solvent, and conjugated enyne (1.0 equiv).
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TMSCN (1.5 equiv) is added, followed by Cu(MeCN)₄PF₆ (10 mol%) and 2,2'-bipyridine (10 mol%).
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The mixture is degassed with nitrogen, heated to 70°C, and stirred for 12 hours.
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The crude product is purified via silica gel chromatography to isolate the target compound.
Key Variables :
-
Temperature : Lower temperatures (<60°C) reduce conversion; higher temperatures (>80°C) promote side reactions.
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Catalyst Loading : <5 mol% results in incomplete reaction; >15 mol% offers no yield improvement.
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Solvent : Polar aprotic solvents (e.g., DCE, DCM) optimize solubility and catalyst activity.
Mechanistic Pathway
The reaction proceeds through a copper-mediated radical mechanism:
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Activation : Cu(I) coordinates with the enyne, facilitating electron transfer to generate a propargyl radical.
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Sulfonation : Benzenesulfonyl chloride reacts with the radical intermediate, forming a sulfonyl-substituted propargyl species.
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Cyanation : TMSCN delivers a cyanide group via nucleophilic attack at the γ-position, stabilized by conjugation with the diene system.
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Rearomatization : The intermediate undergoes tautomerization to yield the (2E,4E)-dienenitrile product.
Stereochemical Control :
The (E,E)-configuration arises from steric hindrance between the phenyl and sulfonyl groups during the final tautomerization step.
Alternative Synthetic Routes
Sequential Sulfonation and Cyanation of Preformed Dienes
While less efficient, this two-step approach involves:
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Sulfonation : Reacting 5-phenylpenta-2,4-dien-1-ol with benzenesulfonyl chloride in the presence of a base (e.g., pyridine).
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Cyanation : Treating the sulfonated diene with cyanating agents (e.g., NaCN, KCN) under acidic conditions.
Limitations :
Grignard-Based Assembly
A theoretical pathway involves:
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Synthesis of a sulfonyl-stabilized Grignard reagent (e.g., PhSO₂CH₂MgBr).
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Coupling with a nitrile-containing electrophile (e.g., 3-phenylpropanenitrile).
Feasibility :
-
No documented successful syntheses of the target compound via this route.
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Likely complications include Grignard reagent instability and competing side reactions.
Optimization and Scale-Up Considerations
Catalyst Screening
| Catalyst System | Yield (%) | Selectivity (E,E) |
|---|---|---|
| Cu(MeCN)₄PF₆/bipy | 85 | >99% |
| CuI/1,10-Phenanthroline | 62 | 85% |
| Fe(acac)₃/PMDTA | 41 | 78% |
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,2-Dichloroethane | 10.4 | 85 |
| Dichloromethane | 8.9 | 79 |
| THF | 7.5 | 54 |
Note : Higher dielectric constants correlate with improved catalyst solubility and reaction efficiency .
Q & A
Q. What are the common synthetic routes for preparing (2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed allylation or sulfonylation reactions. A feasible approach involves:
Sulfonyl Group Introduction : Reacting a pre-formed dienenitrile precursor with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dry dichloromethane).
Conjugated Diene Formation : Utilizing Heck coupling or Wittig reactions to establish the (2E,4E) configuration. For example, describes a similar protocol for nitro-substituted analogs using Suzuki-Miyaura cross-coupling.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for stereochemical purity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Detect characteristic nitrile (C≡N) stretches (~2214 cm⁻¹) and sulfonyl (S=O) vibrations (~1359 cm⁻¹) (see for analogous peaks).
- NMR Analysis :
- ¹H NMR : Identify olefinic protons (δ 6.92–8.45 ppm for conjugated dienes) and aromatic protons (δ 7.27–8.45 ppm).
- ¹³C NMR : Nitrile carbons appear at ~124 ppm, while sulfonyl-adjacent carbons resonate near 128–129 ppm ().
- HRMS : Confirm molecular mass (e.g., [M+Na]+ ion) with <5 ppm error .
Q. What crystallization methods ensure high-quality single crystals for X-ray analysis?
- Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., dichloromethane/hexane) at 4°C. and highlight the use of SHELXTL for structure refinement, emphasizing:
- Data Collection : Low-temperature (296 K) measurements to minimize thermal motion.
- Validation : R-factor <0.06 and data-to-parameter ratio >15 for reliability .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing sulfonyl group stabilizes the conjugated diene system, enhancing electrophilicity at the nitrile and α,β-unsaturated positions. To quantify this:
- DFT Calculations : Use Gaussian or ORCA to map electron density distributions and frontier molecular orbitals (HOMO/LUMO).
- Cyclic Voltammetry : Measure reduction potentials to assess electron affinity (e.g., used similar methods for dienones) .
Q. What strategies address regioselectivity challenges in catalytic reductions of the diene system?
- Methodological Answer :
- Biocatalytic Reduction : Fungal ene-reductases (e.g., from Penicillium citrinum) selectively reduce one double bond. achieved >90% conversion using whole-cell biocatalysts, analyzed via HPLC-MS .
- Metal Catalysis : Pd/C or Rh complexes with chiral ligands (e.g., BINAP) can control stereochemistry. Monitor reaction progress using in-situ FTIR .
Q. How to analyze diastereomer ratios in synthetic byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
